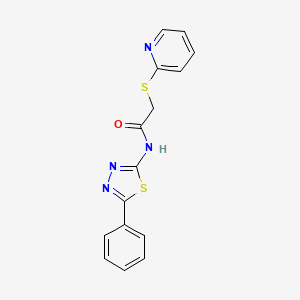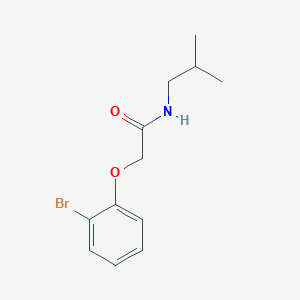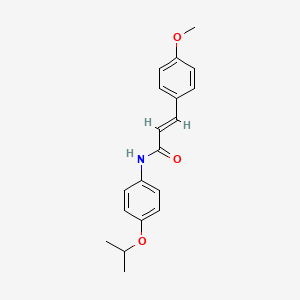
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, commonly known as PTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of PTAA is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division.
Biochemical and Physiological Effects:
PTAA has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the suppression of angiogenesis (the formation of new blood vessels). Additionally, PTAA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTAA has several advantages for use in laboratory experiments, including its relatively simple synthesis method and its low toxicity. However, PTAA is also known to be unstable in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on PTAA, including the development of new synthetic methods for its production, the investigation of its activity against other types of cancer cell lines, and the exploration of its potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully elucidate the mechanism of action of PTAA and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
PTAA can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with 5-phenyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base. Other methods involve the reaction of 2-mercaptopyridine with 5-phenyl-1,3,4-thiadiazol-2-yl isocyanate or 5-phenyl-1,3,4-thiadiazol-2-yl isothiocyanate.
Aplicaciones Científicas De Investigación
PTAA has been studied for its potential applications in a range of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In particular, PTAA has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c20-12(10-21-13-8-4-5-9-16-13)17-15-19-18-14(22-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGHWFYBNZPWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5683534.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)

![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)

![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)